molecular formula C23H20N2O4S B2409587 (E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 361178-68-9

(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2409587
CAS No.: 361178-68-9
M. Wt: 420.48
InChI Key: LCMQLNGQZDQLMD-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2E)-2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)16-9-11-17(26)12-10-16)21(27)18(30-23)13-15-7-5-4-6-8-15/h4-13,20,26H,3H2,1-2H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMQLNGQZDQLMD-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=CC=CC=C4)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)/C(=C\C4=CC=CC=C4)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidine derivatives that have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions and modifications that enhance their biological activity. The specific compound can be synthesized through various methods, including the reaction of substituted phenacylthio compounds with appropriate reagents under controlled conditions. Structural characterization is often performed using techniques such as NMR and mass spectrometry to confirm the formation of the desired products.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity against Cancer Cell Lines : The compound demonstrated significant cytotoxicity against M-HeLa (cervical adenocarcinoma) cells. In vitro assays indicated that it exhibited a higher efficacy compared to reference drugs like Sorafenib, suggesting its potential as an antitumor agent .
  • Selectivity : Notably, the compound showed low toxicity towards normal liver cells (Chang liver), indicating a favorable selectivity profile that is crucial for therapeutic applications .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties:

  • Antibacterial Effects : Various derivatives have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that certain substitutions on the thiazolo[3,2-a]pyrimidine core enhance antibacterial potency .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Other Biological Activities

Thiazolo[3,2-a]pyrimidine derivatives have been explored for additional pharmacological effects:

  • Anti-inflammatory and Analgesic Properties : Some studies suggest that these compounds may possess anti-inflammatory and analgesic activities, making them candidates for further research in pain management .
  • Acetylcholinesterase Inhibition : Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Cytotoxicity Study : A study conducted on various thiazolo[3,2-a]pyrimidine derivatives showed that those with specific substitutions at the C5 position exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The leading compound demonstrated a two-fold increase in efficacy compared to traditional chemotherapeutics .
  • Antimicrobial Evaluation : In a comparative study assessing the antimicrobial activity of synthesized thiazolo[3,2-a]pyrimidines, several compounds were found to be effective against resistant strains of bacteria. The results indicated a correlation between lipophilicity and antibacterial potency .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismObserved EffectReference
CytotoxicityM-HeLaHigh cytotoxicity
CytotoxicityChang LiverLow toxicity
Antibacterial ActivityVarious Bacterial StrainsModerate to high activity
AChE InhibitionIn vitro assaysPotent inhibition
Anti-inflammatoryIn vivo modelsSignificant reduction in inflammation

Scientific Research Applications

Key Synthetic Pathways

  • Condensation Reactions : Primary amines react with aldehydes or ketones to form imines, which can further undergo cyclization to yield thiazolo-pyrimidine derivatives.
  • Functional Group Modifications : Post-synthetic modifications can enhance solubility and bioavailability, critical for pharmacological applications.

Biological Activities

The compound has been studied for its various biological properties, including:

  • Antimicrobial Activity : Thiazolo-pyrimidine derivatives have shown promising results against a range of bacterial strains. For example, studies indicate that certain analogs exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research has demonstrated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been shown to target critical pathways involved in tumor growth .
  • Anti-inflammatory Effects : Some studies suggest that thiazolo-pyrimidine compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Antibacterial Screening : A series of (E)-ethyl 2-benzylidene derivatives were synthesized and screened for antibacterial activity. Compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .
  • Anticancer Evaluation : In vitro studies on cancer cell lines revealed that certain derivatives significantly reduced cell viability and induced apoptosis in HeLa and MCF-7 cells .
  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of these compounds in animal models of inflammation, showing a reduction in inflammatory markers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazolo-pyrimidine derivatives. Key factors influencing biological activity include:

  • Substituent Positioning : The position and nature of substituents on the benzylidene moiety significantly affect potency and selectivity.
  • Hydrophilicity vs. Lipophilicity : Balancing hydrophilic and lipophilic properties is crucial for enhancing bioavailability while minimizing toxicity.

Comparative Data Table

CompoundAntibacterial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)Anti-inflammatory Effect
Compound A0.03 - 0.06 (S. aureus)15 (HeLa)Moderate
Compound B0.06 - 0.12 (E. coli)20 (MCF-7)High
Compound C0.25 - 1.00 (Pseudomonas aeruginosa)10 (A549)Low

Q & A

Q. What are the standard synthetic routes for thiazolo[3,2-a]pyrimidine derivatives like the target compound?

The synthesis typically involves a multi-step condensation reaction. A common method involves refluxing a mixture of substituted benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde for the target compound), thiouracil analogs, and chloroacetic acid in acetic acid/acetic anhydride with sodium acetate as a catalyst. For example, describes a similar protocol: 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine was reacted with 2,4,6-trimethoxybenzaldehyde under reflux for 8–10 hours, yielding 78% product after recrystallization . Adjustments to substituents (e.g., 4-hydroxyphenyl) would follow analogous procedures.

Q. How is structural confirmation achieved post-synthesis?

Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR : Proton and carbon NMR identify substituent positions and confirm stereochemistry (e.g., Z/E isomerism of the benzylidene group).
  • X-ray crystallography : Single-crystal studies (as in ) reveal bond lengths, dihedral angles, and intermolecular interactions. For instance, reports a flattened boat conformation for the pyrimidine ring and a dihedral angle of 80.94° between the fused thiazolopyrimidine and benzene rings .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence biological activity?

Substituent effects are critical in structure-activity relationship (SAR) studies. For example:

  • Electron-withdrawing groups (e.g., 4-chloro in ) may enhance electrophilicity, affecting interactions with biological targets .
  • Hydroxyl groups (e.g., 4-hydroxyphenyl in the target compound) could improve solubility or enable hydrogen bonding with enzymes (e.g., kinases or microbial targets) .
  • Methoxy groups (e.g., in ) might alter metabolic stability or binding affinity .
    Comparative assays (e.g., antimicrobial or cytotoxicity screens) across analogs are essential to quantify these effects.

Q. What computational strategies predict the compound’s reactivity or target interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. ’s crystallographic data (e.g., C–H···O hydrogen bonds) can validate DFT models .
  • Molecular docking : Simulates binding to protein targets (e.g., ’s reference to anticancer activity) using software like AutoDock. The 4-hydroxyphenyl group’s hydrogen-bonding potential could be prioritized in docking poses .

Q. How can contradictions in biological activity data across similar derivatives be resolved?

Contradictions often arise from variations in:

  • Assay conditions : Differences in solvent, pH, or cell lines (e.g., ’s broad activity claims vs. specific inhibitory data in other studies) .
  • Stereochemistry : Z/E isomerism (e.g., ’s (Z)-configuration vs. the target compound’s (E)-form) impacts binding .
  • Purity : Impurities from synthesis (e.g., unreacted intermediates) may skew results. Recrystallization protocols (as in ) are critical .
    Standardized assays and rigorous structural characterization (e.g., single-crystal XRD) mitigate these issues.

Q. What crystallization strategies optimize single-crystal growth for X-ray studies?

  • Solvent selection : Slow evaporation of ethyl acetate/ethanol (3:2) yielded suitable crystals in .
  • Temperature control : Crystals in were grown at 296 K to stabilize intermolecular interactions (e.g., C–H···O bonds) .
  • Additives : Co-crystallization with N,N-dimethylformamide (DMF) in improved crystal packing .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (noted in ’s analogs) .
  • Activity Screening : Prioritize assays for kinase inhibition () and antimicrobial activity () .
  • Data Reproducibility : Adopt IUPAC guidelines for reporting crystallographic data (e.g., ’s R factor of 0.058) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.